6-(4-chlorophenyl)-1,3-dimethyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-chlorophenyl)-1,3-dimethyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a chlorophenyl group, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-1,3-dimethyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Imidazole Moiety: This can be accomplished through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-1,3-dimethyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-chlorophenyl)-1,3-dimethyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-1,3-dimethyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-bromophenyl)-1,3-dimethyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 6-(4-fluorophenyl)-1,3-dimethyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness
The uniqueness of 6-(4-chlorophenyl)-1,3-dimethyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H21ClN6O |
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Molecular Weight |
456.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-1,3-dimethyl-N-[4-(2-methylimidazol-1-yl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H21ClN6O/c1-15-23-21(14-22(29-24(23)31(3)30-15)17-4-6-18(26)7-5-17)25(33)28-19-8-10-20(11-9-19)32-13-12-27-16(32)2/h4-14H,1-3H3,(H,28,33) |
InChI Key |
VAECLGYLQNKDOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)N5C=CN=C5C)C |
Origin of Product |
United States |
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